6-O-b-D-Glucopyranosyl-D-glucose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXSINWFIIFAE-UDKQPYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017741 | |

| Record name | Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-91-6 | |

| Record name | Gentiobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gentiobiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENTIOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF30HB040V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the structure of 6-O-b-D-Glucopyranosyl-D-glucose

An In-Depth Technical Guide to the Structure and Characterization of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)

Abstract

This technical guide provides a comprehensive examination of 6-O-β-D-Glucopyranosyl-D-glucose, a disaccharide commonly known as Gentiobiose. We will delve into its core molecular architecture, stereochemical intricacies, and physicochemical properties. This document further explores its natural occurrence and diverse biological roles, from a signaling molecule in plants to its applications in the food and cosmetic industries. Detailed, field-proven protocols for the analytical characterization of Gentiobiose using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided for researchers, scientists, and drug development professionals. The guide also touches upon classical synthetic and purification strategies, establishing a foundational understanding for its application in scientific research.

Molecular Structure and Stereochemistry

6-O-β-D-Glucopyranosyl-D-glucose, also known as Gentiobiose or Amygdalose, is a disaccharide composed of two D-glucose monosaccharide units.[1][2][3] Its structure is defined by the specific linkage between these two units, which dictates its chemical behavior and biological function.

Constituent Monosaccharides: D-Glucopyranose

The building block of Gentiobiose is D-glucose, an aldohexose that predominantly exists in a cyclic six-membered ring form known as a pyranose. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the anomeric carbon (C5), which matches that of D-glyceraldehyde. In the pyranose ring, the hydroxyl group on C5 attacks the aldehyde carbon (C1) to form a stable hemiacetal.

The β-(1→6) Glycosidic Bond

The defining feature of Gentiobiose is the β-(1→6) glycosidic bond that connects the two D-glucose units.[2][4][5] Let's dissect this nomenclature:

-

(1→6) : This indicates that the anomeric carbon (C1) of the first glucose unit is covalently linked to the oxygen atom attached to the C6 of the second glucose unit.

-

β (beta) : This describes the stereochemistry at the anomeric carbon (C1) of the first glucose unit involved in the bond. In the Haworth projection of the pyranose ring, a β-anomer has the substituent at C1 pointing in the same direction (up) as the CH₂OH group at C5.

Because the anomeric carbon of the second glucose unit is not involved in the glycosidic linkage, its hemiacetal group can exist in equilibrium between the α and β anomers (mutarotation) and can open to the linear aldehyde form. This free anomeric carbon makes Gentiobiose a reducing sugar .[6][7]

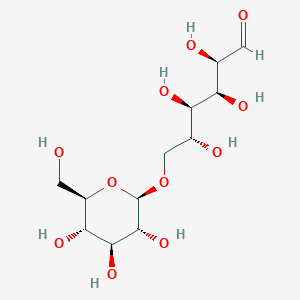

Caption: Chemical structure of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose).

Physicochemical Properties

The structural arrangement of Gentiobiose gives rise to its distinct physical and chemical properties, which are crucial for its handling, analysis, and application.

| Property | Value | Source(s) |

| Systematic Name | 6-O-β-D-Glucopyranosyl-D-glucose | [1] |

| Common Names | Gentiobiose, Amygdalose | [1][2] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [4][8] |

| Molar Mass | 342.30 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [2][4][9] |

| Melting Point | 190–195 °C (decomposes) | [3][4][9] |

| Solubility | Soluble in water, hot methanol | [2][4] |

| Taste | Bitter | [2][3] |

| Optical Rotation | Exhibits mutarotation. [α]D starts at -5.9° and equilibrates to +9.6° (β-form in water). | [3] |

Natural Occurrence and Biological Significance

Gentiobiose is more than a structural curiosity; it is a naturally occurring molecule with defined biological roles and growing commercial applications.

-

Natural Sources : It is famously found in the root of gentian plants (Gentiana species), from which it derives its name.[6][10] It is also a key component of crocin, the compound responsible for the color of saffron.[2] Additionally, it can be formed as an undesirable bitter-tasting byproduct during the acid-catalyzed hydrolysis of starch into glucose syrup and through the caramelization of glucose.[2]

-

Biological Roles : In gentian plants, Gentiobiose acts as a critical signaling molecule. Research has shown it functions to modulate bud dormancy, with accumulation of the disaccharide signaling for dormancy release through pathways that detoxify reactive oxygen species.[11][12][13] Its unique β-(1→6) linkage can be slowly hydrolyzed by certain β-glucosidases in the human gut, leading to interest in its potential as a prebiotic.[5] In immunology, it can act as an epitope, a specific part of an antigen recognized by the immune system.[8][14]

-

Industrial Applications : Due to its properties, Gentiobiose is used as a functional ingredient in the food, pharmaceutical, and cosmetic industries.[5][15] It can serve as a natural bittering agent in foods, a substrate in industrial fermentation, and a moisturizing agent in skincare products by promoting hyaluronic acid synthesis.[5][15]

Analytical and Spectroscopic Characterization

Accurate structural confirmation and quantification of Gentiobiose require a suite of analytical techniques. The causality behind selecting a specific method lies in its ability to resolve isomers and provide unambiguous structural data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of disaccharides. The choice of column and detector is critical. Amine-functionalized (amino) or amide-based columns operating in hydrophilic interaction chromatography (HILIC) mode are preferred as they provide excellent retention and separation for highly polar carbohydrates.

Experimental Protocol: HPLC-RI Analysis of Gentiobiose

-

Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Column : Amino-propyl or amide-based column (e.g., Agilent Zorbax Carbohydrate Analysis, 4.6 x 250 mm, 5 µm).

-

Mobile Phase : Isocratic elution with Acetonitrile:Water (80:20 v/v).[16] The high organic content is necessary for retention on a HILIC-type column.

-

Flow Rate : 1.5 mL/min.

-

Column Temperature : 30 °C. Maintaining a constant temperature is crucial for RI detector stability and reproducible retention times.[17]

-

Detector Temperature : 35 °C.

-

Sample Preparation : a. Dissolve the sample in the mobile phase or a water:acetonitrile (50:50) mixture to ensure compatibility and good peak shape. b. Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.

-

Injection Volume : 10 µL.

-

Data Analysis : Identify the Gentiobiose peak by comparing its retention time with that of a pure standard. Quantify using an external calibration curve generated from standards of known concentrations.

Mass Spectrometry (MS)

MS provides vital information on molecular weight and structure through fragmentation. Electrospray ionization (ESI) is the preferred gentle ionization technique for carbohydrates.

-

Expected Mass : In negative ion mode ESI-MS, Gentiobiose is typically observed as the deprotonated molecule [M-H]⁻ at m/z 341.11 or as an adduct with chloride [M+Cl]⁻ at m/z 377.08.

-

Tandem MS (MS/MS) : Collision-induced dissociation (CID) of the parent ion yields characteristic fragment ions. The most common fragmentation pathway for disaccharides is the cleavage of the glycosidic bond. For Gentiobiose, this would result in a fragment ion corresponding to a deprotonated glucose unit at m/z 179. Cross-ring cleavages can also occur, providing further structural detail that can help distinguish it from other glucose-glucose disaccharide isomers.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates in solution. Both ¹H and ¹³C NMR are essential.

-

¹H NMR : The proton spectrum of a disaccharide is complex due to the high number of similar, overlapping signals for the non-anomeric ring protons, which typically resonate in a crowded region between 3.0 and 4.5 ppm.[19] The most diagnostic signals are the anomeric protons (H1 and H1'), which appear in the more downfield region (4.5 to 5.5 ppm). For Gentiobiose, the β-linkage is confirmed by the chemical shift and coupling constant (J-value) of the anomeric proton of the non-reducing unit. A large coupling constant (~8 Hz) is characteristic of a trans-diaxial relationship between H1' and H2', confirming the β-configuration.

-

¹³C NMR : The carbon spectrum shows 12 distinct signals. The anomeric carbons (C1 and C1') are the most downfield (90-110 ppm). The C6 carbon of the reducing unit will show a significant downfield shift compared to a free glucose molecule, confirming the (1→6) linkage. 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are indispensable for assigning every proton and carbon signal and definitively confirming the connectivity.[20]

Synthesis and Purification

While Gentiobiose can be isolated from natural sources, chemical synthesis provides a reliable source of pure material for research.

Koenigs-Knorr Synthesis

The Koenigs-Knorr reaction is a classical and robust method for forming glycosidic bonds.[21][22] The general principle involves the reaction of a glycosyl halide (a glucose molecule with a halogen at the anomeric position) with an alcohol acceptor in the presence of a heavy metal salt promoter.

Workflow: Synthesis of Gentiobiose

-

Protection : All hydroxyl groups on the glycosyl donor and acceptor must be protected, except for the anomeric position on the donor and the target hydroxyl (C6-OH) on the acceptor. Acetyl or benzyl groups are common.

-

Activation : The protected glycosyl donor is converted to a glycosyl halide (e.g., acetobromoglucose) using HBr in acetic acid.

-

Coupling : The glycosyl halide is coupled with the protected glucose acceptor in the presence of a promoter like silver carbonate or silver oxide.[22][23] The neighboring group participation from the C2-acetyl group typically ensures the formation of the desired 1,2-trans glycosidic bond, resulting in the β-anomer.[22]

-

Deprotection : All protecting groups are removed (e.g., Zemplén deacetylation using sodium methoxide) to yield the final Gentiobiose product.

Caption: Workflow for the chemical synthesis and purification of Gentiobiose.

Purification via Octaacetate Derivative

A highly effective method for purifying Gentiobiose involves its conversion to the peracetylated derivative, Gentiobiose octaacetate. This derivative is less polar and readily crystallizes from solvents like ethanol or methanol. The pure octaacetate can then be quantitatively deacetylated to yield highly pure Gentiobiose.[9][14]

Conclusion

6-O-β-D-Glucopyranosyl-D-glucose is a structurally precise disaccharide whose significance spans plant biology, food science, and analytical chemistry. A thorough understanding of its β-(1→6) glycosidic linkage and the stereochemistry of its D-glucose constituents is fundamental to appreciating its properties and functions. The analytical protocols detailed herein provide a robust framework for its identification, quantification, and structural confirmation, empowering researchers to utilize and study this versatile molecule with confidence. The continued exploration of Gentiobiose and its derivatives promises further insights and applications in drug development and biotechnology.

References

- Gentiobiose. (n.d.). In Wikipedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20056559, Gentiobiose.

- Gentiobiose. (n.d.). In Wikipedia.

- Gentiobiose Cas 554-91-6 Supplier. (n.d.). Natural Micron Pharm Tech.

- Gentiobiose. (n.d.). DrugFuture.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441422, beta-Gentiobiose.

- Tchoumtchoua, J., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS.

- Gentiobiose is a rare disaccharide found in saffron and gentian. (n.d.). Homework.Study.com.

- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell. [Link]

- Quantification of Mono and Disaccharides in Foods. (n.d.). Waters Corporation.

- Guttman, A., et al. (2021). Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS. National Institutes of Health (NIH). [Link]

- HPLC-ANALYSIS-OF-MONO-AND-DISACCHARIDES-IN-FOOD-PRODUCTS.pdf. (2013).

- The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. (2014).

- Takahashi, H., et al. (2014). Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. Oxford Academic. [Link]

- Koenigs-Knorr Synthesis. (n.d.). Organic Chemistry Portal.

- Isbell, H.S. (1951). Synthesis of ß-gentiobiose-1-C14.

- Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. (2018). Frontiers. [Link]

- The sample mixture of isomeric disaccharides. (n.d.). ResearchGate.

- Koenigs–Knorr reaction. (n.d.). In Wikipedia.

- Ahn, J., et al. (2018). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. National Institutes of Health (NIH). [Link]

- Structure, Classification, and Functions of Carbohydrates. (n.d.). LND College, Motihari.

- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2002). MDPI. [Link]

- Structural representation of D-glucose and its anomeric configurations. (n.d.). ResearchGate.

- Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose. (n.d.). IOSR Journal.

Sources

- 1. Gentiobiose | C12H22O11 | CID 20056559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gentiobiose - Wikipedia [en.wikipedia.org]

- 3. Gentiobiose [drugfuture.com]

- 4. Gentiobiose [ingenieurschemiecompra.on.drv.tw]

- 5. Gentiobiose Cas 554-91-6 Supplier - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. homework.study.com [homework.study.com]

- 7. lndcollege.co.in [lndcollege.co.in]

- 8. Page loading... [wap.guidechem.com]

- 9. GENTIOBIOSE | 554-91-6 [chemicalbook.com]

- 10. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. 6-O-BETA-D-GLUCOPYRANOSYL-D-GLUCOPYRANOSE CAS#: 5996-00-9 [m.chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]

- 18. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iosrjournals.org [iosrjournals.org]

- 21. Koenigs-Knorr Synthesis [drugfuture.com]

- 22. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

The Biosynthesis of Gentiobiose in Plants: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathways of gentiobiose in plants. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core enzymatic reactions, regulatory mechanisms, and physiological significance of this unique disaccharide. We will delve into the established routes of gentiobiose formation, including the hydrolysis of larger saccharides and the potential for direct synthesis, supported by detailed experimental protocols and field-proven insights.

Introduction: Gentiobiose, a Bioactive Disaccharide

Gentiobiose [β-D-Glcp-(1→6)-D-Glc] is a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond.[1] While present in various natural sources, it accumulates in significant quantities in plants of the Gentianaceae family, where it plays multifaceted roles in plant development and as a signaling molecule.[2][3] Its functions extend to hastening fruit ripening and, most notably, modulating bud dormancy.[3][4] Understanding the biosynthesis of gentiobiose is crucial for harnessing its bioactive properties for agricultural and pharmaceutical applications.

Core Biosynthetic Pathways of Gentiobiose

The formation of gentiobiose in plants is primarily understood through two interconnected enzymatic processes: the breakdown of larger oligosaccharides and the potential for direct enzymatic synthesis.

Hydrolysis of Gentianose by Invertase

A principal pathway for gentiobiose production, particularly in gentian species, is the enzymatic hydrolysis of the trisaccharide gentianose [β-D-Glcp-(1→6)-D-Glc-(1→2)-D-Fru]. This reaction is catalyzed by invertase (EC 3.2.1.26), which cleaves the bond between the glucose and fructose moieties of gentianose, yielding gentiobiose and fructose.[3][5] This pathway is integral to the accumulation of gentiobiose during specific developmental stages, such as the release from bud dormancy.[6]

Modulation by β-Glucosidases: The Case of GtGen3A

β-Glucosidases (EC 3.2.1.21) are key enzymes in the metabolism of gentio-oligosaccharides. Research on Gentiana triflora has led to the identification and characterization of a novel GH3 family β-glucosidase, GtGen3A.[2] This enzyme plays a crucial role in modulating the levels of gentiobiose by specifically hydrolyzing gentiotriose (a trisaccharide of three glucose units with β-1,6 linkages) to produce gentiobiose and a glucose molecule.[2][3]

Kinetic analyses have shown that GtGen3A exhibits a high preference for gentiotriose.[2] The expression of the Gtgen3A gene has been observed to correlate with the accumulation of gentiobiose in field-grown gentians, underscoring its significance in the final steps of gentiobiose formation from larger oligosaccharides.[2]

Beyond hydrolysis, β-glucosidases can also catalyze transglycosylation reactions, particularly at high substrate concentrations. This process involves the transfer of a glucose moiety from a donor to an acceptor molecule. While well-documented in fungal systems, this mechanism represents a potential, though less characterized, pathway for gentiobiose synthesis in plants.[3][7]

The Potential Role of UDP-Glycosyltransferases (UGTs)

UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule.[8] While UGTs are well-known for their role in the glycosylation of a wide array of secondary metabolites, their involvement in the direct synthesis of disaccharides like gentiobiose in plants is an emerging area of research.[6][9]

Recent studies have identified a regio-specific β-(1,6) glycosyltransferase, UGT94BY1, from Platycodon grandiflorum. This enzyme demonstrates the ability to transfer multiple glucose units to the C6-OH position of a glucosyl group on various triterpenoid and phenolic glycosides, thereby forming β-(1,6) oligoglucoside chains.[4] This discovery provides a mechanistic basis for how plants can synthesize the β(1→6) linkage characteristic of gentiobiose, suggesting that a similar UGT could potentially catalyze the direct formation of gentiobiose from UDP-glucose and a glucose acceptor.

Physiological Role of Gentiobiose as a Signaling Molecule

Gentiobiose is not merely a metabolic intermediate but also functions as a crucial signaling molecule in plants.[6] In gentian overwintering buds, gentiobiose accumulation is a key trigger for the release from dormancy. It is suggested that gentiobiose acts upstream of the ascorbate-glutathione cycle, a vital pathway for detoxifying reactive oxygen species.[6] Treatment of dormant buds with exogenous gentiobiose has been shown to induce budbreak and is associated with increased concentrations of sulfur-containing amino acids, glutathione, and ascorbate.[6]

Experimental Protocols

This section provides detailed methodologies for the study of gentiobiose biosynthesis.

Protocol 1: Quantification of Gentiobiose in Plant Tissues by HPLC

This protocol is adapted for the analysis of gentiobiose from plant extracts.

1. Sample Preparation: a. Harvest 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Add 1 ml of 80% methanol to the powdered tissue and vortex thoroughly. d. Sonicate the mixture for 20 minutes at 65°C.[10] e. Centrifuge at 12,000 x g for 15 minutes. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11] b. Mobile Phase: A gradient of methanol and 0.1% acetic acid in water. A starting condition of 30:70 (v/v) methanol:acidified water is a good starting point.[11] c. Flow Rate: 1.0 ml/min.[11] d. Detection: UV detector at 215 nm, 254 nm, or 283 nm, or a refractive index (RI) detector.[12] e. Column Temperature: 35°C.[12] f. Injection Volume: 10 µL.

3. Quantification: a. Prepare a standard curve using a series of known concentrations of a gentiobiose standard. b. Compare the peak area of gentiobiose in the sample chromatogram to the standard curve to determine its concentration.

Protocol 2: Invertase Activity Assay with Gentianose

This assay measures the activity of invertase by quantifying the reducing sugars (glucose and fructose) produced from the hydrolysis of a substrate. While the protocol often uses sucrose, it can be adapted for gentianose.

1. Reagent Preparation: a. Substrate Solution: Prepare a solution of gentianose in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5). b. Enzyme Extract: Homogenize plant tissue in a cold extraction buffer and centrifuge to obtain a crude enzyme extract. c. DNSA Reagent (for colorimetric detection): Dissolve dinitrosalicylic acid, sodium sulfite, and Rochelle salt in sodium hydroxide solution.

2. Assay Procedure: a. Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C). b. Add a specific volume of the enzyme extract to the substrate solution to initiate the reaction.[13] c. Incubate for a defined period (e.g., 10-30 minutes). d. Stop the reaction by adding the DNSA reagent.[13] e. Boil the mixture for 5-15 minutes to allow for color development. f. Cool the samples to room temperature and measure the absorbance at 540 nm.[14] g. A standard curve of glucose should be prepared to quantify the amount of reducing sugars produced.

Protocol 3: β-Glucosidase Activity Assay (Hydrolysis)

This protocol is for measuring the hydrolytic activity of β-glucosidase using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).

1. Reagent Preparation: a. Assay Buffer: 50 mM phosphate-citrate buffer, pH 5.0. b. Substrate Solution: 1 mM pNPG in assay buffer. c. Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). d. Enzyme Extract: Prepare as described in Protocol 2.

2. Assay Procedure: a. Add a small volume of the enzyme extract to a microplate well. b. Add the substrate solution to initiate the reaction. c. Incubate at the optimal temperature for the enzyme (e.g., 50°C) for 10-30 minutes. d. Stop the reaction by adding the stop solution. e. Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

Protocol 4: Functional Analysis of Genes by Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool to study gene function in plants. This is a general workflow that needs to be optimized for the specific plant species, such as Gentiana.

1. Vector Construction: a. Select a 200-400 bp fragment of the target gene (e.g., GtGen3A). b. Clone this fragment into a suitable VIGS vector, such as a Tobacco Rattle Virus (TRV)-based vector.[8]

2. Agroinfiltration: a. Transform Agrobacterium tumefaciens with the VIGS construct. b. Grow the transformed Agrobacterium and prepare an infiltration suspension. c. Infiltrate the suspension into the leaves of young plants.[8]

3. Phenotypic Analysis and Gene Expression Quantification: a. Monitor the plants for any developmental or biochemical changes resulting from the gene silencing. b. After a few weeks, harvest tissues from both silenced and control plants. c. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene's expression. d. Analyze the metabolite profile (e.g., gentiobiose and gentiotriose levels) using HPLC as described in Protocol 1.

Conclusion and Future Perspectives

The biosynthesis of gentiobiose in plants is a dynamic process involving multiple enzymatic pathways. While the roles of invertase and specific β-glucosidases in the metabolism of gentio-oligosaccharides are well-established, the direct synthesis of gentiobiose by UGTs presents an exciting frontier for future research. A deeper understanding of the regulation of these pathways and the identification of the specific UGTs involved will be critical for manipulating gentiobiose levels in plants to enhance desirable traits for agriculture and to produce this bioactive compound for therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of gentiobiose biosynthesis and its physiological significance.

References

- Takahashi, H., et al. (2018). Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana. Biochemical Journal, 475(7), 1309-1322. [Link]

- Takahashi, H., et al. (2018). Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana. Biochemical Journal, 475(7), 1309–1322. [Link]

- Zhang, L., et al. (2024). Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis. The Plant Journal. [Link]

- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell, 26(10), 3949-3963. [Link]

- Wang, M., et al. (2023). Structure-function and engineering of plant UDP-glycosyltransferase. Computational and Structural Biotechnology Journal, 21, 5358-5371. [Link]

- Smaali, M., et al. (2007). Efficient synthesis of gluco-oligosaccharides and alkyl-glucosides by transglycosylation activity of β-glucosidase from Sclerotinia sclerotiorum.

- iGEM. (n.d.). Invertase Activity Assay. [Link]

- Zerva, A., et al. (2021). β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. Frontiers in Bioengineering and Biotechnology, 9, 686891. [Link]

- Wikipedia. (n.d.). Gentiobiose. [Link]

- Unno, H., et al. (2022). Virus-induced gene silencing (VIGS) is one of the reverse genetics tools for analysis of gene function that uses viral vectors carrying a target gene fragment to produce dsRNA which trigger RNA-mediated gene silencing. Methods in Molecular Biology, 2505, 15-26. [Link]

- Kumar, V., et al. (2022). Development and Validation of a Precise RP-HPLC Method to Determine Gentiopicroside Content in Cultures of Gentiana kurroo Royle. Indian Journal of Pharmaceutical Education and Research, 56(1), 264-272. [Link]

- Dang, H., et al. (2013). Optimization of extraction technology of gentiopicroside from gentiana straminea maxim using response surface methodology on account of HPLC. Pharmacognosy Magazine, 9(34), 115-121. [Link]

- Ibrahim, R. M., et al. (2016). A SINGLE HPLC METHOD FOR SEPARATION OF OLIGOSTILBENES FROM DIFFERENT DIPTEROCARPACEAE EXTRACTS. Malaysian Journal of Analytical Sciences, 20(5), 1165-1172. [Link]

- Vitolo, M. (2021). OVERVIEW ON INVERTASE. World Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 58-82. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. maxapress.com [maxapress.com]

- 3. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 6. A class of plant glycosyltransferases involved in cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]

- 13. static.igem.org [static.igem.org]

- 14. β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Roles of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

6-O-β-D-Glucopyranosyl-D-glucose, commonly known as gentiobiose, is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond.[1][2] Historically considered a rare sugar primarily of interest in food chemistry due to its bitter taste and occurrence in honey and gentian roots, recent research has unveiled its sophisticated and critical roles as a signaling molecule in complex biological processes.[1][3][4] This guide synthesizes current knowledge on the biochemistry, metabolism, and signaling functions of gentiobiose across different organisms. It provides an in-depth exploration of its role in modulating plant development, its metabolic pathway in bacteria, and its emerging applications in biotechnology and therapeutics, offering a valuable resource for researchers aiming to harness its biological potential.

Physicochemical Properties and Natural Occurrence

Gentiobiose is a white, crystalline, water-soluble solid.[1] It is a reducing sugar that, upon acid hydrolysis, yields only glucose.[5] A notable characteristic is its bitter taste, which is significantly reduced when elongated into the trisaccharide gentiotriose.[1][6]

While not as ubiquitous as sucrose or maltose, gentiobiose is found in specific natural contexts. It is a key component of crocin, the compound responsible for the color of saffron.[1][2] It also occurs naturally in the roots of gentian plants and is a minor component of some types of honey.[4][5][7] Industrially, it can be an undesirable byproduct of glucose caramelization or the acid-catalyzed hydrolysis of starch.[1] However, its primary route of synthesis for research and industrial purposes is enzymatic, leveraging the transglycosylation activity of β-glucosidases.[4][8][9]

| Source | Context | Significance |

| Gentian (Gentiana sp.) | Roots and overwintering buds | Natural signaling molecule for bud dormancy.[3][10] |

| Saffron | Component of crocin | Contributes to the chemical structure of the pigment.[1][2] |

| Honey | Minor component | Natural occurrence in plant-derived products.[4] |

| Starch Hydrolysis | Byproduct | Undesirable formation in glucose syrup production.[1] |

| Fungal/Bacterial Cultures | Transglycosylation product | Enzymatic synthesis from glucose or other disaccharides.[8][11] |

Metabolic Pathways of Gentiobiose

The metabolic fate of gentiobiose varies significantly across different biological kingdoms, a distinction that is crucial for understanding its diverse roles as either an energy source or a signaling molecule.

2.1 Bacterial Metabolism: A Phosphorylytic Pathway

In certain bacteria, such as Aerobacter aerogenes, gentiobiose is catabolized through an efficient intracellular pathway that requires phosphorylation.[12][13] This process involves two key enzymes:

-

β-glucoside kinase: This enzyme catalyzes the ATP-dependent phosphorylation of gentiobiose to form gentiobiose monophosphate.[12][13]

-

Phospho-β-glucosidase: This enzyme subsequently cleaves the phosphorylated intermediate, yielding equimolar amounts of D-glucose and D-glucose 6-phosphate, both of which can directly enter central glycolytic pathways.[12][13]

This ATP-dependent cleavage mechanism highlights a specialized adaptation for utilizing β-glucosides as a carbon source.

2.2 Metabolism in Plants and Mammals

In contrast to its role in bacteria, gentiobiose is not primarily a direct energy source in plants. Studies on gentian suggest that its accumulation is tightly regulated and its hydrolysis is controlled by specific enzymes like GtGen3A, which preferentially acts on gentiotriose to produce gentiobiose, indicating a role in modulating signaling pools rather than providing bulk carbon.[14]

In mammals, oligosaccharides with β(1→6) linkages, including gentiobiose, are known to be resistant to digestion by intestinal enzymes.[4] This low digestibility makes them candidates for prebiotics, as they can reach the colon intact and be fermented by beneficial gut microbiota.

Gentiobiose as a Potent Signaling Molecule (Oligosaccharin)

The most significant recent advances in gentiobiose research concern its function as an "oligosaccharin"—a carbohydrate-based signaling molecule that regulates plant growth and development.

3.1 Regulation of Bud Dormancy in Perennials

Groundbreaking research in Gentiana species has identified gentiobiose as a key signal for the release from bud dormancy.[3][10][15] In these alpine perennials, overwintering buds (OWBs) must break dormancy at the correct time to ensure survival. Metabolomic analysis revealed that the concentration of gentiobiose significantly increases just before budbreak.[3][10]

Crucially, this accumulation is not for energy production. Instead, gentiobiose triggers a signaling cascade that activates the ascorbate-glutathione (AsA-GSH) cycle .[3][10][16] This pathway is a major antioxidant system in plants that detoxifies reactive oxygen species (ROS), which are known to accumulate during dormancy and stress. By upregulating the AsA-GSH cycle, gentiobiose enhances the cell's redox potential, creating the necessary physiological conditions for growth resumption.

3.2 Role in Fruit Ripening

Further evidence for gentiobiose's role as an oligosaccharin comes from studies on tomato (Lycopersicon esculentum).[17] Gentiobiose was detected in the apoplastic fluid of tomato fruit, a location consistent with intercellular signaling.[17] When unripe green tomatoes were infiltrated with low concentrations of gentiobiose, the initiation of ripening was accelerated by 1-3 days compared to controls.[17] This suggests that gentiobiose may be part of the complex network of signals that coordinate the ripening process.

Applications and Research Frontiers

The unique biological activities of gentiobiose open up several avenues for research and development.

-

Agriculture: Understanding and manipulating the gentiobiose signaling pathway could lead to new strategies for controlling budbreak in perennial crops, synchronizing flowering, or managing fruit ripening.

-

Food Science and Nutrition: As a low-digestible oligosaccharide, gentiobiose holds promise as a functional food ingredient or prebiotic to promote gut health.[4][18] Its unique bitter flavor profile can also be utilized or modulated in food formulation.[4]

-

Cryopreservation: Preliminary studies have shown that gentiobiose can act as an effective cryoprotectant, improving the viability of human sperm after freezing, potentially outperforming conventional agents like trehalose.[19] This opens a new, underexplored area of application.

-

Diagnostics and Drug Development: The presence of gentiobiose as a component of the cell wall in some Gram-positive bacteria has prompted research into its use as a targeting moiety.[20][21] Although an initial attempt to develop an 18F-labeled gentiobiose PET tracer for bacterial imaging showed low uptake, the concept of using unique microbial carbohydrates as diagnostic targets remains a valid and promising strategy.[20]

Key Methodologies in Gentiobiose Research

Advancing the study of gentiobiose requires robust methodologies for its synthesis, detection, and functional analysis.

5.1 Experimental Protocol: Enzymatic Synthesis of Gentiooligosaccharides

This protocol is based on the transglycosylation activity of β-glucosidase at high substrate concentrations.

Objective: To synthesize gentiobiose and other gentio-oligosaccharides from a concentrated glucose solution.

Materials:

-

β-glucosidase (e.g., from Aspergillus niger or a thermostable variant)

-

D-Glucose (anhydrous)

-

Citrate-phosphate buffer (pH adjusted according to enzyme optimum, e.g., pH 6.0)

-

Reaction vessel with temperature control (e.g., shaking water bath)

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Substrate Preparation: Prepare a high-concentration glucose solution (e.g., 70-100% w/v) in the appropriate buffer. Warming the solution may be necessary to fully dissolve the glucose.

-

Enzyme Addition: Once the substrate solution has reached the optimal reaction temperature (e.g., 50-80°C, depending on the enzyme), add the β-glucosidase. The enzyme-to-substrate ratio must be optimized but can start at ~500 Units per gram of glucose.[4]

-

Incubation: Incubate the reaction mixture with constant agitation for a predetermined time course (e.g., 12-48 hours). The high substrate concentration forces the enzymatic equilibrium to shift from hydrolysis towards synthesis (transglycosylation).

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Analysis: Dilute a sample of the reaction mixture and analyze the product composition using HPLC. A column suitable for carbohydrate analysis (e.g., Aminex HPX-87P) with a refractive index (RI) detector is appropriate.

-

Purification (Optional): Products can be purified from the reaction mixture using techniques like size-exclusion chromatography or preparative HPLC.

5.2 Analytical Methods for Detection and Quantification

Choosing the right analytical method is critical for studying gentiobiose.

| Method | Principle | Advantages | Limitations |

| HPLC with Refractive Index Detection (HPLC-RI) | Separates molecules based on column interaction; detection based on changes in the refractive index of the eluent. | Robust, universal for carbohydrates, good for quantification. | Not compatible with gradient elution, lower sensitivity.[22] |

| HPLC with Pulsed Amperometric Detection (HPAE-PAD) | Anion-exchange chromatography at high pH; detection via electrochemical oxidation on a gold electrode. | Very high sensitivity (picomole level), no derivatization needed. | Requires a strong alkaline mobile phase, which can be complex to handle.[22] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilization of derivatized sugars followed by separation and mass-based detection. | Excellent for structural identification and linkage analysis. | Requires time-consuming derivatization steps. |

| HPLC with Fluorescence Detection | Pre-column derivatization with a fluorescent tag (e.g., 2-aminopyridine) followed by separation. | High sensitivity (picomole level). | The derivatization process can be lengthy.[22] |

Conclusion and Future Outlook

6-O-β-D-Glucopyranosyl-D-glucose has transitioned from a chemical curiosity to a molecule of significant biological importance. Its role as an oligosaccharin in orchestrating complex plant developmental programs like dormancy and ripening represents a paradigm shift in our understanding of carbohydrate function. While its direct catabolism appears limited to certain microbes, its low digestibility in humans positions it as a promising prebiotic. Future research should focus on elucidating the full extent of the gentiobiose signaling network in plants, identifying its receptors, and exploring its potential to enhance agricultural productivity and human health. The development of novel applications in fields as diverse as cryopreservation and medical diagnostics underscores the vast and still largely untapped potential of this once-overlooked disaccharide.

References

- Rastall, R. A., & Bucke, C. (n.d.). Enzymatic Synthesis of Oligosaccharides. University of Nottingham.

- Fujimoto, Y., Hattori, T., Uno, S., Murata, T., & Usui, T. (n.d.). Enzymatic synthesis of gentiooligosaccharides by transglycosylation with -glycosidases from Penicillium multicolor.

- Takahashi, H., Imamura, T., Konno, N., Takeda, T., Fujita, K., Konishi, T., Nishihara, M., & Uchimiya, H. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell, 26(10), 3949–3963.

- Wikipedia. (n.d.). Gentiobiose.

- Chem-Impex. (n.d.). Gentiobiose.

- Zhang, X., Wang, Y., Zhang, T., Jiang, B., & Mu, W. (2021). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. Foods, 10(9), 2199.

- Palmer, R. E., & Anderson, R. L. (1972). Metabolism of gentiobiose in Aerobacter aerogenes. Journal of Bacteriology, 110(3), 923–929.

- Palmer, R. E., & Anderson, R. L. (1972). Metabolism of Gentiobiose in Aerobacter aerogenes. Journal of Bacteriology, 110(3), 923-929.

- Zhang, X., et al. (2021). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. ResearchGate.

- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. PubMed.

- Takahashi, H., et al. (2018). Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana. PubMed.

- Wang, Y., et al. (2021). A comprehensive review on the properties, production, and applications of functional glucobioses. PubMed.

- Dumville, J. C., & Fry, S. C. (2003). Gentiobiose: a novel oligosaccharin in ripening tomato fruit. Planta, 216(3), 484–495.

- Takahashi, H., et al. (2014). The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. ResearchGate.

- Takahashi, H., et al. (2014). Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana. The Plant Cell.

- Science.gov. (n.d.). gentiobiose: Topics.

- PubChem. (n.d.). beta-Gentiobiose.

- Khan, A. W., Pellegrino, D. N., & Walker, T. K. (1959). Detection of gentiobiose and sophorose in cultures of certain micro-organisms growing in defined glucose-containing media. Nature, 183(4662), 682–683.

- Bionity. (n.d.). Gentiobiose.

- Al-Badrani, H. A., et al. (2023). Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation. PLoS ONE, 18(4), e0284428.

- Carl ROTH. (n.d.). β-D-Gentiobiose.

- Laube, M., et al. (2024). 18F-labelled gentiobiose as potential PET-radiotracer for specific bacterial imaging: precursor synthesis, radiolabelling and in vitro evaluation. Nuklearmedizin, 63(5), 300-305.

- Study.com. (n.d.). Gentiobiose is a rare disaccharide found in saffron and gentian.

- Laube, M., et al. (2024). 18F-labelled gentiobiose as potential PET-radiotracer for specific bacterial imaging: precursor synthesis, radiolabelling and in vitro evaluation. ResearchGate.

- Shimadzu Corporation. (n.d.). Detection Methods (1).

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. Gentiobiose [bionity.com]

- 3. The Gentio-Oligosaccharide Gentiobiose Functions in the Modulation of Bud Dormancy in the Herbaceous Perennial Gentiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. homework.study.com [homework.study.com]

- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 7. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The gentio-oligosaccharide gentiobiose functions in the modulation of bud dormancy in the herbaceous perennial Gentiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of gentiobiose and sophorose in cultures of certain micro-organisms growing in defined glucose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of gentiobiose in Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Gentiobiose in Aerobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gtgen3A, a novel plant GH3 β-glucosidase, modulates gentio-oligosaccharide metabolism in Gentiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Gentiobiose: a novel oligosaccharin in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Beneficial effects of trehalose and gentiobiose on human sperm cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 18F-labelled gentiobiose as potential PET-radiotracer for specific bacterial imaging: precursor synthesis, radiolabelling and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Detection Methods (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Gentiobiose: From a Bitter Root to a Sweet Spot in Glycoscience

An In-depth Technical Guide on the Discovery, Synthesis, and Application of β-D-Glucopyranosyl-(1→6)-D-glucose

Foreword

In the vast and intricate world of carbohydrates, the disaccharide gentiobiose holds a unique position. Initially identified from the roots of the gentian plant, its journey from a botanical curiosity to a valuable tool in modern biotechnology and drug development is a compelling narrative of scientific inquiry. This guide provides a comprehensive overview of gentiobiose, tracing its historical discovery, detailing its physicochemical properties, outlining modern synthesis protocols, and exploring its expanding applications for researchers, scientists, and professionals in drug development.

The Historical Unveiling of a Bitter Sugar

The story of gentiobiose is intrinsically linked to the study of natural products from the Gentiana genus. The journey began not with the disaccharide itself, but with a more complex sugar.

The Precursor: Gentianose In 1882, A. Meyer first isolated a trisaccharide from the roots of yellow gentian (Gentiana lutea), which he named gentianose[1]. This discovery set the stage for identifying its constituent parts.

A Pivotal Enzymatic Cleavage The definitive discovery of gentiobiose is credited to the French chemists E. Bourquelot and H. Hérissey. In 1901, they demonstrated that treating gentianose with the enzyme invertase resulted in its hydrolysis, yielding fructose and a previously unknown disaccharide[1][2]. They named this new sugar gentiobiose , a nod to its origin.

Structural Elucidation in the Golden Age of Carbohydrate Chemistry The early 20th century was a period of profound advancement in understanding carbohydrate structures, largely pioneered by the work of Nobel laureate Emil Fischer[3][4][5]. His development of phenylhydrazine as a reagent to form crystalline osazones was instrumental in identifying and differentiating sugars[3][6]. While Fischer laid the foundational methodologies, the specific structural determination of gentiobiose, defining it as two glucose units joined by a β(1→6) linkage, was solidified by the work of Haworth and Wylam in 1923[7]. Later work by scientists like G. Zemplén further refined the isolation of gentiobiose from natural sources, often via its more stable octaacetate derivative[1].

Physicochemical Profile and Structure

Gentiobiose is a reducing disaccharide composed of two D-glucose units. Its defining feature is the β(1→6) glycosidic bond connecting the anomeric carbon (C1) of the first glucose unit to the C6 primary alcohol of the second[5][8][9][10][11]. This linkage is responsible for its distinct properties, most notably its bitter taste, which contrasts with its sweet isomer, isomaltose (α(1→6) linkage).

| Property | Value |

| Systematic Name | β-D-Glucopyranosyl-(1→6)-D-glucose |

| Common Names | Gentiobiose, Amygdalose |

| Chemical Formula | C₁₂H₂₂O₁₁[5][7][8] |

| Molar Mass | 342.30 g·mol⁻¹[5][7][8] |

| Appearance | White to off-white crystalline powder[6][7][8] |

| Melting Point | 190 to 195 °C (decomposes)[7][8][10] |

| Solubility | Soluble in water and hot methanol[8] |

| Taste | Distinctly bitter[3][5][8] |

Natural Occurrence and Biological Roles

While first discovered in gentian root, gentiobiose is found in various natural contexts, often playing more than a simple structural or storage role.

-

In Plants: Its primary source is the root of Gentiana species, where it exists as a component of gentianose[1]. It is also found in saffron, where it forms the disaccharide backbone of crocin, the pigment responsible for saffron's vibrant color[8]. Intriguingly, gentiobiose has been identified as a potential signaling molecule, or "oligosaccharin," in ripening tomato fruit, suggesting a role in plant development[4].

-

As a Byproduct: Gentiobiose can be formed as an undesirable byproduct during the acid-catalyzed condensation of glucose in the production of glucose syrup and through the caramelization of glucose[8][10]. Its presence imparts a bitter taste to these products.

-

Microbial World: Various microorganisms can produce gentiobiose. For instance, some Acetobacter species are known to form gentiobiose when grown in glucose-rich media.

Methodologies for Synthesis: A Technical Overview

The impracticality of extracting gentiobiose from natural sources in large quantities has driven the development of robust synthesis methods. Both enzymatic and chemical routes are employed, each with distinct advantages.

Enzymatic Synthesis via Transglycosylation

The most common and efficient method for gentiobiose production is enzymatic synthesis. This process leverages the reversible nature of glycosidase enzymes.

Causality of the Experimental Choice: In their natural function, β-glucosidases hydrolyze β-glycosidic bonds by adding water. However, by dramatically increasing the concentration of the substrate (glucose), water as a nucleophile is outcompeted by the hydroxyl groups of other glucose molecules. This forces the enzyme to catalyze a transglycosylation reaction, forming a new glycosidic bond instead of breaking one. The β(1→6) linkage is often favored thermodynamically by many β-glucosidases, leading to gentiobiose as a primary product.

Experimental Protocol: Synthesis using a Thermostable β-Glucosidase

This protocol is based on methodologies described for thermostable enzymes like TsBgl1 from Thermotoga sp., which offer advantages in industrial settings due to their robustness at high temperatures and substrate concentrations[3].

-

Enzyme Source: A purified, thermostable GH1 β-glucosidase with high transglycosylation activity.

-

Substrate Preparation: Prepare a high-concentration glucose syrup (e.g., 800-1000 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). The high concentration is critical to favor synthesis over hydrolysis.

-

Enzymatic Reaction:

-

Heat the glucose substrate to the optimal temperature for the enzyme (e.g., 80-90 °C for TsBgl1).

-

Add the β-glucosidase at a predetermined concentration (e.g., 500 Units per gram of glucose)[3].

-

Maintain the reaction at the optimal temperature with gentle agitation for a set period (e.g., 12-24 hours).

-

-

Reaction Monitoring: Periodically take aliquots and terminate the enzymatic reaction (e.g., by boiling for 10 minutes). Analyze the product composition using High-Performance Liquid Chromatography (HPLC) with a carbohydrate analysis column to quantify glucose, gentiobiose, and other synthesized oligosaccharides.

-

Purification: Upon completion, the enzyme can be denatured and removed. The resulting syrup, rich in gentiobiose, can be purified using techniques like preparative chromatography to isolate gentiobiose from residual glucose and other disaccharide isomers.

Chemical Synthesis

Chemical synthesis offers precise control but requires a more complex, multi-step approach involving protection group chemistry.

Causality of the Experimental Choice: Glucose has five hydroxyl groups of varying reactivity. To selectively form the β(1→6) linkage, all other hydroxyl groups on the donor and acceptor molecules must be temporarily blocked with protecting groups. This prevents the formation of a statistical mixture of all possible linkage isomers (e.g., 1→2, 1→3, 1→4). The choice of protecting groups is critical for ensuring high yields and allowing for deprotection under conditions that do not cleave the newly formed glycosidic bond.

General Workflow for Chemical Synthesis

-

Selective Protection of Acceptor: D-glucose is treated with reagents that selectively protect the hydroxyls at C1, C2, C3, and C4, leaving the primary C6 hydroxyl free for glycosylation. For example, forming an isopropylidene acetal between C1/C2 and C3/C4 can achieve this.

-

Preparation of Donor: A second D-glucose molecule is converted into a glycosyl donor. This involves protecting all hydroxyl groups (e.g., as acetates) and introducing a leaving group at the anomeric C1 position (e.g., a bromide).

-

Glycosylation (Coupling): The protected acceptor (with a free C6-OH) and the glycosyl donor are reacted in the presence of a promoter (e.g., a silver or mercury salt). This forms the protected gentiobiose octaacetate.

-

Deprotection: All protecting groups are removed in a final step (e.g., via Zemplén deacetylation using catalytic sodium methoxide), yielding pure gentiobiose.

Sources

- 1. Emil Fischer | Science History Institute [sciencehistory.org]

- 2. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [amp.chemicalbook.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 5. nobelprize.org [nobelprize.org]

- 6. thyroid.org [thyroid.org]

- 7. Gentiobiose [drugfuture.com]

- 8. chegg.com [chegg.com]

- 9. Solved Gentiobiose (D-Glc(B1-6)D-Glc) is a disaccharide | Chegg.com [chegg.com]

- 10. Write the Haworth structural formulae of the following Gentiobiose | Filo [askfilo.com]

- 11. CN107286207B - Synthesis method of gentiobiose - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose), CAS 554-91-6

This guide provides a comprehensive technical overview of 6-O-β-D-Glucopyranosyl-D-glucose, commonly known as Gentiobiose. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological significance, synthesis, and analytical methodologies pertinent to this unique disaccharide. The structure of this guide is designed to logically progress from foundational knowledge to practical application, emphasizing the scientific rationale behind experimental choices.

Section 1: Foundational Knowledge of Gentiobiose

Gentiobiose is a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond. This seemingly simple structural feature imparts a range of unique chemical and biological properties that distinguish it from other glucose-based disaccharides.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Gentiobiose is critical for its effective use in research and development. It is a white, crystalline solid that is soluble in water and hot methanol. The β-anomeric form is reported to have a melting point between 190-195 °C. A key characteristic of Gentiobiose is its distinct bitter taste, which has implications for its applications in the food industry.

| Property | Value | Source(s) |

| CAS Number | 554-91-6 | |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molar Mass | 342.30 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 190-195 °C (β-form) | |

| Solubility | Soluble in water, hot methanol | |

| Taste | Bitter |

Natural Occurrence and Biological Significance

Gentiobiose is found in nature, notably as a structural component of crocin, the compound responsible for the color of saffron. It also forms as an undesirable byproduct during the acid-catalyzed condensation of D-glucose in the production of glucose syrup, where its bitterness is a quality concern.

Beyond its presence in natural products, Gentiobiose plays significant biological roles. In the herbaceous perennial Gentiana, Gentiobiose has been identified as a signaling molecule involved in the modulation of bud dormancy. Its accumulation prior to budbreak suggests a regulatory function rather than merely serving as an energy source. In the realm of microbiology, the metabolism of Gentiobiose has been studied in organisms like Aerobacter aerogenes. This bacterium utilizes a β-glucoside kinase to phosphorylate Gentiobiose, initiating its cleavage into glucose and glucose-6-phosphate. This metabolic pathway highlights the specific enzymatic machinery required to process the β(1→6) linkage.

Section 2: Synthesis and Purification of Gentiobiose

The synthesis of Gentiobiose can be approached through both enzymatic and chemical routes. The choice of method is often dictated by the desired yield, purity, and scalability.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis is often preferred due to its high selectivity, avoiding the need for complex protection and deprotection steps common in chemical synthesis. The primary enzymes employed are β-glucosidases, which can catalyze transglycosylation reactions at high substrate concentrations.

In their natural function, glycosidases hydrolyze glycosidic bonds. However, by manipulating reaction conditions, specifically by increasing the concentration of the acceptor (in this case, glucose), the reverse reaction—transglycosylation—can be favored. This process involves the transfer of a glycosyl moiety from a donor to an acceptor, forming a new glycosidic bond.

Caption: Generalized workflow for the enzymatic synthesis of Gentiobiose via transglycosylation.

This protocol provides a generalized framework for the synthesis of Gentiobiose using a thermophilic β-glucosidase, inspired by the work on Thermotoga sp. KOL6.

-

Enzyme Preparation : Obtain a commercially available or recombinantly expressed thermophilic β-glucosidase with known transglycosylation activity.

-

Substrate Solution : Prepare a high-concentration glucose solution (e.g., 1000 g/L) in a suitable buffer (e.g., pH 6.0).

-

Enzymatic Reaction :

-

Add the β-glucosidase to the glucose solution at a predetermined concentration (e.g., 500 U per gram of glucose).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80-90 °C) with gentle agitation.

-

Monitor the reaction progress over time using techniques like HPLC to quantify the formation of Gentiobiose and other oligosaccharides.

-

-

Reaction Termination : Deactivate the enzyme by heat treatment (e.g., boiling for 10 minutes) once the desired yield is achieved.

-

Purification : The resulting mixture of mono-, di-, and oligosaccharides can be separated using chromatographic techniques such as carbon-Celite column chromatography or preparative HPLC.

Chemical Synthesis

Chemical synthesis of Gentiobiose offers an alternative route, although it typically involves multiple steps of protection and deprotection to achieve the desired regioselectivity of the β(1→6) linkage. A classic approach involves the Koenigs-Knorr reaction or its modern variants.

Purification via Octaacetate Derivative

A well-established method for purifying Gentiobiose involves its conversion to the octaacetate derivative. This derivative is more crystalline and less soluble than the free sugar, facilitating its purification by recrystallization.

-

Acetylation : The crude Gentiobiose mixture is treated with an acetylating agent (e.g., acetic anhydride in the presence of a catalyst) to form β-Gentiobiose octaacetate.

-

Recrystallization : The octaacetate is then recrystallized from a suitable solvent like methanol or ethanol to achieve high purity.

-

Deacetylation : The purified β-Gentiobiose octaacetate is hydrolyzed, typically using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation), to yield pure Gentiobiose.

Section 3: Analytical Methodologies for Identification and Quantification

The unambiguous identification and accurate quantification of Gentiobiose are crucial, especially given the existence of numerous other glucobiose isomers (e.g., cellobiose, maltose, isomaltose). A combination of chromatographic and spectroscopic techniques is generally employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of Gentiobiose.

-

Stationary Phases : Amino-propyl bonded silica columns are commonly used for the separation of carbohydrates.

-

Mobile Phases : Isocratic or gradient elution with acetonitrile and water is a standard approach.

-

Detection : Refractive Index (RI) detection is a universal method for carbohydrate analysis. For enhanced sensitivity and structural information, coupling HPLC with mass spectrometry is highly advantageous.

Spectroscopic Characterization

Spectroscopic methods provide the definitive structural elucidation of Gentiobiose.

Mass spectrometry provides information on the molecular weight and fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying Gentiobiose in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing carbohydrates.

NMR spectroscopy is the most powerful technique for the complete structural assignment of carbohydrates. Both ¹H and ¹³C NMR are used to determine the anomeric configuration (α or β) and the linkage position.

-

¹H NMR : The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic of the β-configuration.

-

¹³C NMR : The chemical shift of the carbon atoms involved in the glycosidic linkage (C-1' and C-6) confirms the (1→6) connectivity.

-

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the linkage.

gentiobiose molecular weight and formula

An In-Depth Technical Guide to the Physicochemical Properties of Gentiobiose

Abstract

Gentiobiose, a disaccharide composed of two β-D-glucose units, is a significant molecule in glycobiology and natural product chemistry. While less common than its isomers cellobiose and maltose, it plays a crucial role as a structural component of various important natural compounds, including crocin, the primary pigment of saffron, and certain amygdalin-related cyanogenic glycosides. This guide provides a comprehensive overview of the fundamental physicochemical properties of gentiobiose, focusing on its molecular formula and weight. It details the experimental and computational methods used for their determination and contextualizes this data within the broader landscape of carbohydrate chemistry for an audience of researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Formula

Gentiobiose is a reducing disaccharide. Its systematic name is 6-O-β-D-glucopyranosyl-D-glucose. The molecular formula for gentiobiose is C₁₂H₂₂O₁₁ . This formula is identical to other common glucose-based disaccharides like sucrose, lactose, and maltose, making them isomers. The differentiation between these molecules arises not from their atomic composition but from the specific arrangement of these atoms, particularly the nature of the glycosidic bond that links the two monosaccharide units.

The elemental composition of gentiobiose is as follows:

-

Carbon (C): 12 atoms

-

Hydrogen (H): 22 atoms

-

Oxygen (O): 11 atoms

This composition is characteristic of a disaccharide, which is formed through a dehydration reaction (the removal of one molecule of water, H₂O) between two monosaccharides (in this case, two D-glucose molecules, each with the formula C₆H₁₂O₆).

(2 * C₆H₁₂O₆) → C₁₂H₂₂O₁₁ + H₂O

Molecular Weight and Its Determination

The molecular weight (MW) of a compound is a critical parameter for a vast range of experimental procedures in chemistry and biology, including stoichiometric calculations for reactions, preparation of solutions with specific molarities, and analysis via mass spectrometry.

Monoisotopic Mass and Average Molecular Weight

For gentiobiose (C₁₂H₂₂O₁₁), two key values for molecular weight are often considered:

| Parameter | Value ( g/mol ) | Description |

| Average Molecular Weight | 342.30 | This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, O). It is the value typically used in stoichiometric calculations for bulk materials. |

| Monoisotopic Mass | 342.11621 | This value is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). It is the value observed in high-resolution mass spectrometry. |

Experimental Verification: Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method is critical to prevent fragmentation of the relatively labile glycosidic bond.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve 1 mg of purified gentiobiose in 1 mL of a 50:50 (v/v) solution of methanol and deionized water. Add 0.1% formic acid or a 1 mM sodium acetate solution to promote the formation of adduct ions ([M+H]⁺ or [M+Na]⁺), which are often more stable and easier to detect than the molecular ion.

-

Instrumentation Setup:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass-to-charge (m/z) range of 100-500.

-

Data Analysis: The resulting spectrum will show a prominent peak corresponding to the sodium adduct of gentiobiose ([C₁₂H₂₂O₁₁ + Na]⁺) at an m/z of approximately 365.1056. The protonated molecule ([C₁₂H₂₂O₁₁ + H]⁺) may also be observed at m/z 343.1235. The observed m/z values can be used to confirm the elemental composition with high confidence.

The workflow for mass spectrometry analysis is a self-validating system. The high-resolution mass analyzer provides a mass measurement with sufficient accuracy (typically <5 ppm error) to allow for the unambiguous determination of the elemental formula from a list of possibilities within a given mass tolerance.

Caption: Workflow for Gentiobiose Molecular Weight Confirmation by ESI-MS.

Structural Isomerism and the Importance of the Glycosidic Bond

The molecular formula and weight alone are insufficient to define gentiobiose. Its unique properties are derived from its structure: two D-glucose units linked by a β(1→6) glycosidic bond . This distinguishes it from other glucobioses.

| Isomer | Glycosidic Linkage | Key Characteristic |

| Gentiobiose | β(1→6) | Component of saffron pigment crocin. |

| Cellobiose | β(1→4) | Repeating unit of cellulose. |

| Maltose | α(1→4) | Repeating unit of starch. |

| Isomaltose | α(1→6) | Branching point in amylopectin and glycogen. |

The specific β(1→6) linkage in gentiobiose results in a more flexible structure compared to the rigid, linear arrangement of the β(1→4) linkage in cellulose. This structural difference has profound implications for its biological activity, solubility, and how it is recognized by enzymes.

Caption: Gentiobiose's defining β(1→6) glycosidic linkage versus its isomers.

Conclusion

The molecular formula (C₁₂H₂₂O₁₁) and average molecular weight (342.30 g/mol ) of gentiobiose are fundamental constants that underpin its study and application. While these values are shared with other disaccharide isomers, the unique β(1→6) glycosidic bond confers distinct chemical and biological properties. The precise determination of its monoisotopic mass via high-resolution mass spectrometry serves as a cornerstone for its unambiguous identification in complex biological matrices, a critical capability for researchers in natural product chemistry and drug development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441416, Gentiobiose.

- National Institute of Standards and Technology (n.d.). Gentiobiose. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

solubility and stability of gentiobiose in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of Gentiobiose for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding Gentiobiose in Aqueous Systems

Gentiobiose, a disaccharide composed of two D-glucose units linked by a β(1→6) glycosidic bond, is more than a simple sugar. It is a key structural component in natural products like the saffron compound crocin, a product of glucose caramelization, and an important metabolite in various biological systems.[1] For researchers in drug development, food science, and biotechnology, understanding its behavior in aqueous solutions is paramount. The solubility of gentiobiose dictates its formulation potential, while its stability profile influences processing, storage, and in-vivo fate.

This guide provides a comprehensive technical overview of the aqueous solubility and stability of gentiobiose. We move beyond simple data points to explore the underlying chemical principles and provide field-proven experimental protocols for characterization. The methodologies described are designed as self-validating systems to ensure the generation of robust and reliable data, a cornerstone of scientific integrity.

Part 1: Aqueous Solubility of Gentiobiose